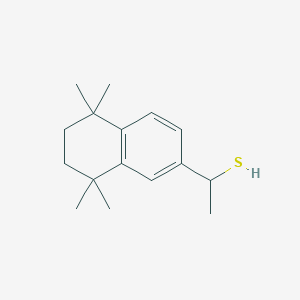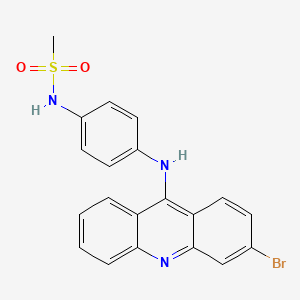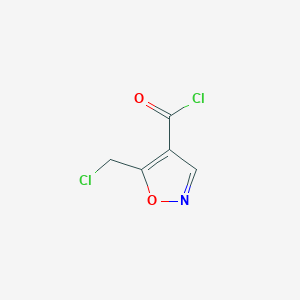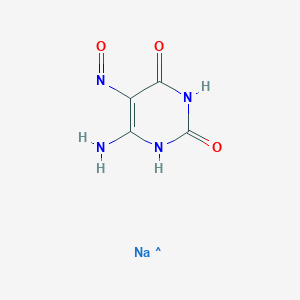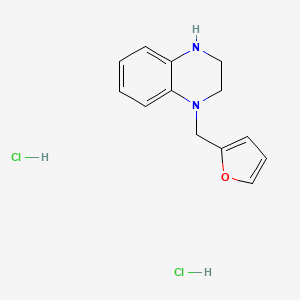
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 1-chloroethyl group and a cyclopropyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole typically involves the reaction of 1-cyclopropyl-1H-imidazole with 1-chloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature, often around 60-80°C, to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile such as hydroxide, amine, or thiol, leading to the formation of different substituted imidazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water at temperatures ranging from room temperature to 80°C.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions at temperatures around 50-70°C.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Oxidation: Imidazole oxides with increased oxygen content.
Reduction: Reduced imidazole derivatives with hydrogen atoms added to the structure.
科学的研究の応用
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the 1-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
類似化合物との比較
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can be compared with other similar compounds such as:
1-chloroethyl-1H-imidazole: Lacks the cyclopropyl group, which may result in different reactivity and stability.
2-(1-chloroethyl)-1H-imidazole: Similar structure but without the cyclopropyl group, leading to variations in chemical properties and biological activities.
Cyclopropyl-1H-imidazole: Lacks the 1-chloroethyl group, which affects its potential as an alkylating agent.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-(1-chloroethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C8H11ClN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChIキー |
FIDROZYKWBFOMP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN1C2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


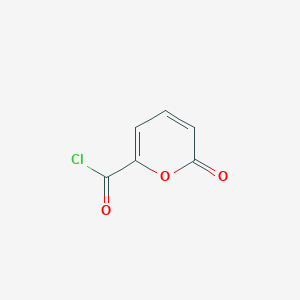
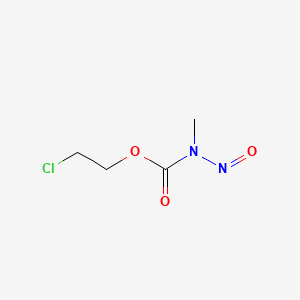
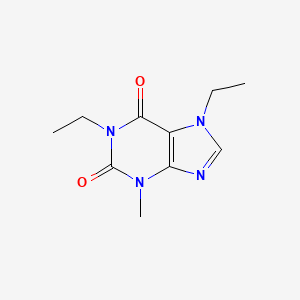
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
